molecular formula C12H13N5O3 B4838406 N-(2-propyl-2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide

N-(2-propyl-2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4838406
M. Wt: 275.26 g/mol
InChI Key: JDJRJWBRTDACII-UHFFFAOYSA-N
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Description

N-(2-propyl-2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as benzodioxoles and is known to have potent vasodilatory effects.

Mechanism of Action

N-(2-propyl-2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is known to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to cause vasodilation, which leads to a decrease in blood pressure. It also inhibits platelet aggregation and causes relaxation of smooth muscle cells, which makes it a potential candidate for the treatment of various cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-propyl-2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide 41-2272 is its potent vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. However, one of the limitations of this compound 41-2272 is its relatively short half-life, which limits its clinical applications.

Future Directions

There are several potential future directions for the research on N-(2-propyl-2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide 41-2272. One potential direction is to develop new analogs of this compound 41-2272 that have longer half-lives and better pharmacokinetic properties. Another potential direction is to investigate the potential therapeutic applications of this compound 41-2272 in other disease areas, such as cancer and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of this compound 41-2272 and its potential side effects.

Scientific Research Applications

N-(2-propyl-2H-tetrazol-5-yl)-1,3-benzodioxole-5-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have potent vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

Properties

IUPAC Name

N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-5-17-15-12(14-16-17)13-11(18)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,2,5,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJRJWBRTDACII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323442
Record name N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847677-73-0
Record name N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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